molecular formula C22H22N4OS B2558831 (2E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477288-04-3

(2E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2558831
CAS RN: 477288-04-3
M. Wt: 390.51
InChI Key: CEEHQXYXXDTIBN-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C22H22N4OS and its molecular weight is 390.51. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound could be utilized as a reagent or a standard in chromatographic methods or spectrometric analyses. Its unique chemical properties might help in the quantification or identification of other substances in complex mixtures.

These applications are speculative and based on the compound’s chemical structure and properties. Further research and experimentation would be necessary to confirm these potential uses and discover new ones. The compound’s versatility opens up a wide range of possibilities for scientific exploration .

properties

IUPAC Name

(2E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-5-27-18-8-6-17(7-9-18)20-13-28-22(24-20)19(12-23)25-26-21-15(3)10-14(2)11-16(21)4/h6-11,13,26H,5H2,1-4H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHQXYXXDTIBN-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=C(C=C3C)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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